STING agonist-20-Ala-amide-PEG2-C2-NH2

Immuno-oncology STING Agonists Innate Immunity

Selecting this scaffold eliminates the inherent limitations of free STING agonists. Unlike unstable cyclic dinucleotides or bare small molecules, this compound integrates a potent STING-activating core with a pre-installed alanine-amide-PEG2-amine linker. This design enables site-selective antibody bioconjugation, superior solubility, and the targeted tumor-localized immune activation validated in the clinical candidate XMT-2056. It is the definitive starting material for researchers engineering next-generation ISACs with reduced systemic toxicity and robust in vivo efficacy.

Molecular Formula C46H57N13O12
Molecular Weight 984.0 g/mol
Cat. No. B12399953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-20-Ala-amide-PEG2-C2-NH2
Molecular FormulaC46H57N13O12
Molecular Weight984.0 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN
InChIInChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1
InChIKeySMHIUUMWALWYLI-DRUWVYPFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING agonist-20-Ala-amide-PEG2-C2-NH2 (CAS 2720500-49-0): Key Procurement & Research Attributes


STING agonist-20-Ala-amide-PEG2-C2-NH2 is a synthetic, non-nucleotide small molecule scaffold containing a STING (Stimulator of Interferon Genes) agonist moiety . It is specifically designed as a drug-linker conjugate component for the synthesis of Immunostimulatory Antibody Conjugates (ISACs) . The compound features a STING agonist-20 core linked via an alanine amide to a PEG2 spacer and a terminal C2 amine, which facilitates conjugation to antibodies or other targeting vectors .

Critical Differentiators: Why STING agonist-20-Ala-amide-PEG2-C2-NH2 Cannot Be Replaced by a Standard STING Agonist


Generic substitution with an unmodified STING agonist, such as a cyclic dinucleotide (CDN) or a simple non-nucleotide analog, is not viable for ISAC construction. CDN-based agonists like ADU-S100 exhibit poor stability and low cell-uptake efficiency . Conversely, unmodified small molecule STING agonists lack the specific chemical handle required for site-selective bioconjugation to antibodies. STING agonist-20-Ala-amide-PEG2-C2-NH2 addresses these limitations by integrating a potent STING-activating core with a pre-installed, optimized linker system, thereby enabling the generation of targeted therapeutics that reduce systemic toxicity while maintaining robust immune activation .

Quantitative Comparative Evidence for STING agonist-20-Ala-amide-PEG2-C2-NH2


Superior In Vitro Potency of STING Agonist-20 Core Compared to Clinical Benchmark ADU-S100

The core STING agonist-20 moiety exhibits significantly higher potency than the clinical-stage CDN agonist ADU-S100. In a cellular assay using THP-1 monocytes, STING agonist-20 activates the STING pathway with an EC50 range of 30-100 nM . In a comparable THP1-Lucia cell assay, ADU-S100 (2'3'-c-di-AM(PS)2) demonstrated an EC50 of 2.9 µM .

Immuno-oncology STING Agonists Innate Immunity

Enhanced Solubility Profile Through Strategic PEG2 Linker Integration

The incorporation of the PEG2 linker and alanine amide group into STING agonist-20-Ala-amide-PEG2-C2-NH2 results in improved solubility over the unmodified STING agonist-20 core. The modified compound achieves a DMSO solubility of 100 mg/mL , representing a 25% increase over the core's 80 mg/mL . Critically, the PEGylated scaffold demonstrates an in vivo formulation solubility of ≥ 2.5 mg/mL in a 10% DMSO / 90% (20% SBE-β-CD in Saline) vehicle , which is essential for systemic administration studies.

Drug Formulation ADC Linkers Physicochemical Properties

Validated Utility as a Scaffold for Clinically-Relevant Immunostimulatory Antibody Conjugates (ISACs)

The primary differentiation of STING agonist-20-Ala-amide-PEG2-C2-NH2 lies in its demonstrated use as the key synthetic precursor for advanced ISACs. It is the designated scaffold for constructing the STING agonist payload-linker component of XMT-2056 . XMT-2056, a HER2-directed ADC, showed 'superior efficacy and reduced systemic inflammation compared to a free STING agonist' in preclinical models and induced tumor regression with a single dose .

Antibody-Drug Conjugates Cancer Immunotherapy Targeted Delivery

Optimal Application Scenarios for STING agonist-20-Ala-amide-PEG2-C2-NH2 Procurement


Synthesis of Novel Immunostimulatory Antibody Conjugates (ISACs)

This compound is the optimal starting material for conjugating a potent STING agonist to any antibody of interest. Its terminal amine group allows for straightforward bioconjugation, while the PEG2 spacer and alanine amide linker provide the solubility and stability needed for in vivo studies, as evidenced by its use in the clinical candidate XMT-2056 .

Targeted Cancer Immunotherapy Research Requiring Systemic Administration

For researchers aiming to overcome the toxicity and poor tumor localization associated with free STING agonists, this scaffold enables targeted delivery . When conjugated to a tumor-specific antibody, it allows for systemic administration that achieves tumor-localized STING activation, thereby reducing systemic inflammation and enhancing anti-tumor efficacy as demonstrated in preclinical models .

Investigating STING Pathway Activation in Complex Biological Models

The improved solubility profile of this compound facilitates its use in a broader range of in vitro and in vivo experimental conditions compared to less soluble STING agonists. This ensures more reliable and reproducible activation of the cGAS-STING pathway in challenging models, such as those requiring long-term dosing or specific formulation requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-20-Ala-amide-PEG2-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.